Fenfluramine Impurity
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been a significant area of research. Studies include the synthesis of novel imidazo[1,2-a]pyrimidine compounds. Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds.Molecular Structure Analysis
The molecular formula of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine is CHFN with an average mass of 285.229 Da and a mono-isotopic mass of 285.095215 Da .Chemical Reactions Analysis
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine.Physical and Chemical Properties Analysis
The physical and chemical properties of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 221.1±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, and flash point of 87.5±27.3 °C .Scientific Research Applications
Catalysis and Chemical Reactions
- N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Chemical Synthesis and Structure Analysis
- The chemical and structural properties of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine have been a significant area of research. Studies include the synthesis of novel imidazo [1,2-a]pyrimidine compounds and the analysis of their structures (Liu, 2013). Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds (Nycz et al., 2011).
Organic Chemistry and Polymerization
- Research in organic chemistry has explored the synthesis and polymerization of derivatives related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine. For instance, studies on the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a compound structurally similar, show its application in dental restorations (Nie & Bowman, 2002).
Supramolecular Chemistry
- The application of compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine extends to supramolecular chemistry, particularly in the study of crystal structures and molecular interactions (Jiménez et al., 2009).
Medicinal Chemistry and Pharmacological Research
- While focusing on the scientific research applications and excluding drug use, dosage, and side effects, the structural analogs of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine have been studied in the context of their potential pharmacological properties. For instance, the synthesis and evaluation of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols for Src kinase inhibitory and anticancer activities illustrate the medicinal chemistry potential of these compounds (Sharma et al., 2010).
Mechanism of Action
Target of Action
Fenfluramine Impurity, also known as N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine, primarily targets the serotonin reuptake pump . This compound also exhibits activity at multiple serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as a σ1 receptor antagonist .
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of serotonin receptors . This modulation of neurotransmission is key to this compound’s effectiveness in treating pharmacoresistant seizures .
Result of Action
The primary result of this compound’s action is the reduction of seizure frequency, amelioration of comorbidities, and potentially reducing risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies . This is achieved through its unique mechanism of action involving dual-action sigma-1 receptor and serotonergic activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been found to interact with various enzymes and proteins. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity . It has been involved in the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines.
Cellular Effects
The effects of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine on cells are diverse. It influences cell function by modulating neurotransmission . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine exerts its effects at the molecular level through various mechanisms. It binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . This leads to increased levels of serotonin, leading to greater serotonin receptor activation .
Temporal Effects in Laboratory Settings
Metabolic Pathways
It is known to interact with the serotonin reuptake pump, influencing serotonin levels
Properties
IUPAC Name |
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHYVPQOWESNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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